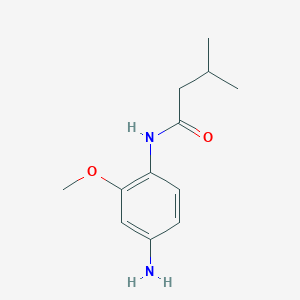

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

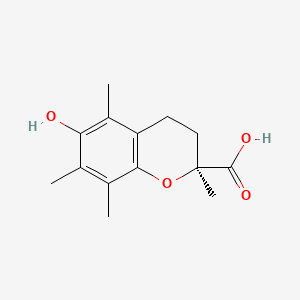

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide (AMMB) is an important synthetic compound used in various laboratory and medical applications. It is a versatile molecule that has a wide range of applications, including chemical synthesis, pharmaceutical research, and medical diagnosis. AMMB is a unique molecule due to its structural complexity, which allows for a wide range of chemical reactions and biological activities.

Aplicaciones Científicas De Investigación

Comparative Studies of Potential Cancer Biomarkers

A study focused on carbon-11 labeled matrix metalloproteinase (MMP) inhibitors, specifically [11C]MSMA and [11C]CGS 25966, for evaluation as new potential positron emission tomography (PET) cancer biomarkers. These compounds were synthesized and their biodistribution was determined in breast cancer animal models. The study concluded that both compounds might be unsuitable as PET tracers for cancer imaging, indicating the complexity of developing effective imaging agents in cancer research (Zheng et al., 2004).

Anticonvulsants with Pain-Attenuating Properties

Another research explored primary amino acid derivatives, focusing on (R)-N'-benzyl 2-amino-3-methylbutanamide and its derivatives, for their anticonvulsant activities. The study showed that substituents at the 4'-N'-benzylamide site significantly influenced the anticonvulsant activities, with some derivatives outperforming phenobarbital and phenytoin, two well-known anticonvulsants. This research highlights the therapeutic potential of these compounds in treating convulsions and associated pain (King et al., 2011).

MMP Inhibitor for PET Imaging

The study on a CGS 27023A derivative, a potent MMP inhibitor, aimed at developing a new 18F-labelled compound for PET imaging. The synthesis resulted in a compound with high radiochemical yield and purity, showing no unfavorable tissue accumulation in initial small-animal PET studies. This research illustrates the ongoing efforts to improve imaging techniques for better disease diagnosis and treatment monitoring (Wagner et al., 2009).

Aminotransferase Catalysis in PAF Antagonist Synthesis

An innovative approach using aminotransferase catalysis was developed for synthesizing a key intermediate required for producing a PAF (platelet-activating factor) antagonist. This method showcases the application of enzymatic catalysis in synthesizing complex molecules for therapeutic purposes (Coffen et al., 1994).

Novel N-(α-Bromoacyl)-α-amino Esters Synthesis

A study on the synthesis of novel N-(α-bromoacyl)-α-amino esters and their biological activity screening highlights the exploration of new compounds for potential therapeutic applications. Despite low cytotoxicity and the absence of antibacterial and anti-inflammatory activity in tested concentrations, the study opens doors for further modifications and testing of similar compounds (Yancheva et al., 2015).

Propiedades

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8(2)6-12(15)14-10-5-4-9(13)7-11(10)16-3/h4-5,7-8H,6,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCSETQJQCOFJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=C(C=C(C=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359358 |

Source

|

| Record name | N-(4-amino-2-methoxyphenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760204-87-3 |

Source

|

| Record name | N-(4-amino-2-methoxyphenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)